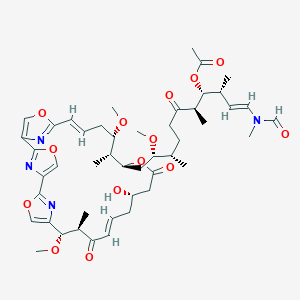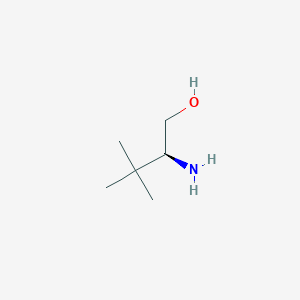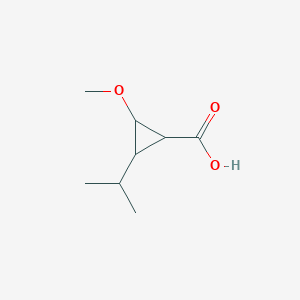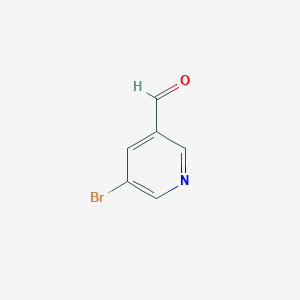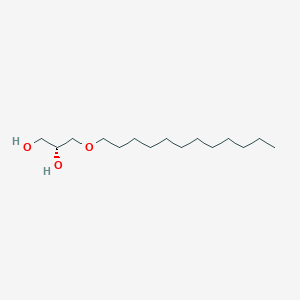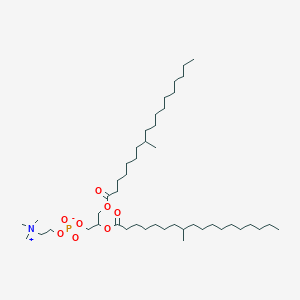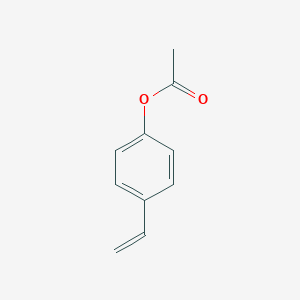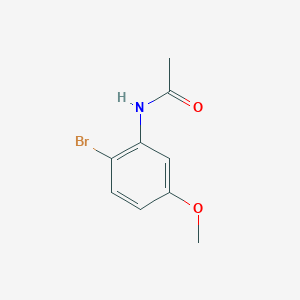
N-(2-Bromo-5-methoxyphenyl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related acetamide compounds often involves catalytic hydrogenation or acetylation reactions. For instance, the use of Pd/C catalysts has been reported for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide, highlighting a methodology that could potentially be applied to the synthesis of N-(2-Bromo-5-methoxyphenyl)acetamide by adjusting the starting materials and conditions appropriately (Zhang Qun-feng, 2008).
Molecular Structure Analysis
Structural analyses, including X-ray diffraction and NMR spectroscopy, are crucial for determining the configuration and conformation of acetamide derivatives. Studies on similar compounds have shown varied conformations based on substituent effects and intermolecular interactions, which would also be relevant for understanding the molecular structure of N-(2-Bromo-5-methoxyphenyl)acetamide (A. Camerman et al., 2005).
Chemical Reactions and Properties
Acetamide derivatives participate in numerous chemical reactions, such as acetylation, esterification, and nitration, depending on their functional groups. The synthesis and characterization of related compounds provide insights into the chemical reactivity and potential applications of N-(2-Bromo-5-methoxyphenyl)acetamide, including its use in forming more complex molecules or as an intermediate in pharmaceutical synthesis (Z. Zhong-cheng & Shu Wan-yin, 2002).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. For example, the presence of bromo and methoxy groups in a compound similar to N-(2-Bromo-5-methoxyphenyl)acetamide would affect its physical characteristics, including solubility in organic solvents and melting point range. These properties are essential for the compound's handling and application in chemical synthesis (M. Missioui et al., 2022).
Chemical Properties Analysis
The chemical properties of N-(2-Bromo-5-methoxyphenyl)acetamide, such as reactivity towards nucleophiles or electrophiles, can be inferred from studies on similar compounds. These properties are crucial for predicting the compound's behavior in chemical syntheses and its potential as an intermediate in the production of more complex molecules (P. Rani et al., 2016).
Applications De Recherche Scientifique
Pharmacological Applications :
- Acetamide derivatives, including those with bromo and methoxy groups, have been explored for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Compounds with bromo, tert-butyl, and nitro groups showed comparable activities to standard drugs in these categories (Rani, Pal, Hegde, & Hashim, 2016).
- N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in azo disperse dye production, has applications in the green synthesis of dyes, indicating an environmentally friendly approach in the chemical industry (Zhang Qun-feng, 2008).
Biochemical Studies :
- The metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, which shares a similar bromo and methoxy phenyl structure, has been studied to understand its metabolic pathways and potential pharmacological effects (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Synthesis and Characterization :
- Various derivatives of N-(2-Bromo-5-methoxyphenyl)acetamide have been synthesized and characterized, focusing on their potential applications in the pharmaceutical and agricultural industries. For instance, the synthesis of acetamide derivatives for potential use as herbicides was explored (Coleman, Linderman, Hodgson, & Rose, 2000).
- The synthesis and in vivo evaluation of certain acetamide derivatives as imaging probes for 5-HT2A receptors highlight their potential use in neurological research (Prabhakaran et al., 2006).
Antimicrobial and Antioxidant Properties :
- Some studies have investigated the antimicrobial and antioxidant properties of bromophenol derivatives, which could have applications in food and pharmaceutical industries as natural antioxidants (Li, Li, Gloer, & Wang, 2012).
Anticancer and Antiviral Activities :
- Research into the anticancer and antiviral activities of certain 2-Pyrazoline-substituted 4-Thiazolidinones, which include acetamide derivatives, indicates potential applications in the development of new therapeutic agents (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).
Propriétés
IUPAC Name |
N-(2-bromo-5-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6(12)11-9-5-7(13-2)3-4-8(9)10/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVIAWMRGFIPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560948 | |
| Record name | N-(2-Bromo-5-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromo-5-methoxyphenyl)acetamide | |
CAS RN |
123027-99-6 | |
| Record name | N-(2-Bromo-5-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



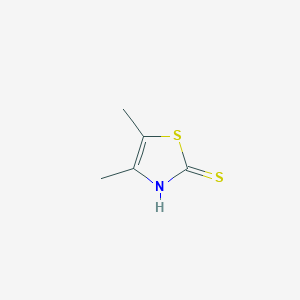
![4-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B54256.png)
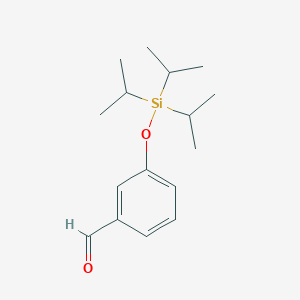
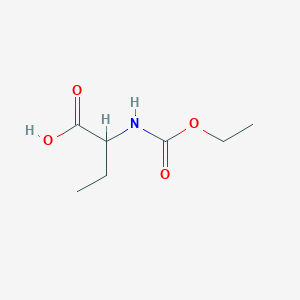
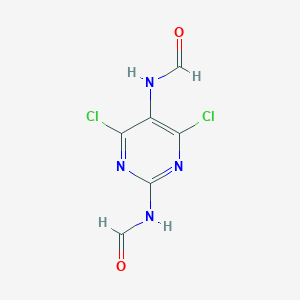
![(3R,4aR,6R,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-1-one](/img/structure/B54261.png)
